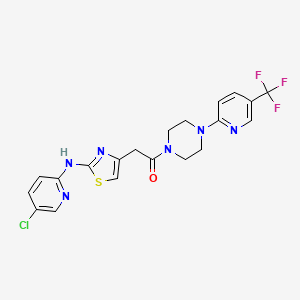

2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

The compound 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a thiazole core linked to a 5-chloropyridinylamino group and a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Its molecular formula is C₁₉H₁₆ClF₃N₆OS, with a calculated molecular weight of 468.5 g/mol.

Properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N6OS/c21-14-2-3-16(25-11-14)28-19-27-15(12-32-19)9-18(31)30-7-5-29(6-8-30)17-4-1-13(10-26-17)20(22,23)24/h1-4,10-12H,5-9H2,(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYHZODGZOGYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazole ring, chloropyridine, and piperazine moieties, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 436.93 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. For instance, derivatives containing thiazole rings have shown promising inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.56 μg/mL |

| Compound B | E. coli | 3.12 μg/mL |

| Target Compound | Staphylococcus aureus | TBD |

| Target Compound | E. coli | TBD |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Case Study: Cytotoxicity Assay

In a recent study, various derivatives were tested against HCT-8 cells, revealing significant cytotoxicity at concentrations as low as 10 μM. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicative of apoptosis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been studied as an inhibitor of FabK (enoyl-acyl carrier protein reductase), which is crucial for bacterial fatty acid synthesis. The IC50 values for inhibition range from 0.10 to 0.24 μM, demonstrating its potential as a lead compound for antibiotic development .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound C | FabK | 0.10 - 0.24 |

| Target Compound | FabK | TBD |

The biological activity of the target compound is attributed to its ability to interact with various biological targets due to its diverse functional groups. The thiazole and pyridine rings facilitate binding to enzyme active sites or receptor sites, leading to inhibition or modulation of biological pathways.

Scientific Research Applications

Medicinal Chemistry

Initial studies indicate that this compound exhibits promising biological activities, particularly in inhibiting enzymes involved in cancer progression and inflammation. The presence of the thiazole and chloropyridine groups enhances its interaction with biological targets such as kinases or receptors, making it a candidate for anti-cancer therapies.

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 5-chloropyridin-2-amine and thiazole derivatives. The synthetic routes allow for high purity and yield, essential for subsequent biological evaluations.

Synthetic Route Overview:

- Formation of the Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.

- Introduction of the Pyridine Ring: Nucleophilic substitution reactions involving chloropyridine derivatives.

- Acylation and Amidation: Final steps to introduce acetamido groups.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone :

- Inhibition of COX Enzymes: A study reported that derivatives exhibited significant inhibition of COX enzymes, which are critical in mediating inflammation .

- Anticancer Activity: Another research highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation, showing promise as a therapeutic agent against various cancers .

- Antimicrobial Properties: Preliminary assessments indicated that some derivatives displayed antimicrobial activity against standard bacterial strains, although further optimization is necessary to enhance efficacy .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, emphasizing molecular features, substituent effects, and inferred pharmacological properties.

Structural and Molecular Comparison

Key Observations :

- Substituent Effects: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound introduces strong electron-withdrawing effects, likely enhancing metabolic stability and lipophilicity compared to Analog 1's 4-chlorobenzyl group .

- Molecular Weight : The target compound’s higher molecular weight (~468.5 g/mol) compared to Analog 1 (462.40 g/mol) and Analog 2 (~386.4 g/mol) suggests differences in bioavailability or permeability.

Inferred Bioactivity

- Analog 1: The 4-chlorobenzyl group in Analog 1 is associated with cytotoxicity (H302, H315 hazards) , but its methylamino-thiazole core may limit receptor selectivity.

- Analog 2 : The pyrazole-piperazine scaffold in Analog 2 is structurally distinct but shares piperazine-mediated receptor modulation, possibly targeting serotonin or dopamine receptors .

Hazard Profiles

Safety Notes:

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones. Subsequent functionalization includes nucleophilic substitution or coupling reactions to introduce the chloropyridinyl and trifluoromethylpyridinyl-piperazine moieties. Key parameters include:

Q. Which analytical techniques are essential for structural characterization, and how are they applied?

- NMR spectroscopy : H and C NMR confirm regioselectivity of substituents, particularly distinguishing thiazole C-H protons (δ 7.2–7.8 ppm) from pyridine/pyrimidine signals .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 526.12) and detects impurities .

- TLC monitoring : Ethyl acetate/hexane (3:7) tracks reaction progress and identifies unreacted intermediates .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Kinase inhibition assays : Target kinases (e.g., JAK2, EGFR) using fluorescence polarization to quantify IC values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step, and what factors contribute to variability?

Yields depend on:

- Base selection : Tertiary amines (e.g., DIPEA) improve nucleophilicity of piperazine nitrogen, but excess base may deprotonate sensitive intermediates .

- Catalyst use : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances efficiency for aryl-aryl bonds but requires rigorous exclusion of oxygen .

- DoE (Design of Experiments) : Statistical optimization of temperature, stoichiometry, and solvent polarity (e.g., using response surface methodology) maximizes yield (>80%) .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers in the trifluoromethylpyridine group) causing signal splitting .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous pyrazolone derivatives .

- DFT calculations : Predict chemical shifts and compare with experimental data to validate structural assignments .

Q. What strategies mitigate metabolic instability of the thiazole moiety in preclinical studies?

- Isotopic labeling : C-labeled thiazole tracks metabolic degradation pathways in hepatocyte assays .

- Prodrug design : Masking the thiazole NH with acetyl groups improves plasma stability while retaining activity post-hydrolysis .

Q. How do electronic effects of substituents (e.g., CF3_33 vs. Cl) influence target binding affinity?

- SAR studies : Trifluoromethyl groups enhance lipophilicity (logP +0.5) and stabilize π-stacking with kinase hydrophobic pockets, improving IC by 3-fold vs. chloro analogs .

- Molecular docking : Quantum mechanical calculations (e.g., AutoDock Vina) show CF groups form halogen bonds with Asp831 in EGFR .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

- Continuous-flow systems : Minimize exothermic risks during nitro reduction steps and improve reproducibility .

- Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact without compromising yield .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate target specificity?

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .

- CRISPR-Cas9 knockout models : Confirm target dependency in isogenic cell lines lacking the putative kinase .

Q. Conflicting solubility What methodologies ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.